2,2-dichloro-1-methyl-N'-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide
Description
Synthesis Analysis
The synthesis of complex cyclopropane derivatives often involves reactions with specific reagents under controlled conditions to achieve the desired chemical structure. For example, Jończyk and Kmiotek-Skarżyńska (1993) described a process where 1,1-Dichloro-2-(chloromethyl)cyclopropane reacts with phenols, alcohols, or thiophenol in different base/solvent systems, forming various dichlorocyclopropane derivatives, a method that could potentially be adapted for synthesizing the compound (Jończyk & Kmiotek-Skarżyńska, 1993).
Molecular Structure Analysis
The structural characterization of cyclopropane derivatives is crucial for understanding their chemical behavior. Dolaz et al. (2009) used analytical and spectroscopic methods to characterize N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, illustrating the importance of such methods in determining the molecular structure of complex cyclopropane derivatives (Dolaz, McKee, Gölcü, & Tümer, 2009).
Chemical Reactions and Properties
Cyclopropane derivatives undergo a variety of chemical reactions, leading to the formation of new compounds. Meijere et al. (1989) explored the reactions of Methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles, producing spirocyclopropane anellated heterocyclic carboxylates, demonstrating the reactivity of such compounds under specific conditions (Meijere et al., 1989).
properties
IUPAC Name |
2,2-dichloro-1-methyl-N-[(E)-1-(4-propoxyphenyl)propylideneamino]cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2/c1-4-10-23-13-8-6-12(7-9-13)14(5-2)20-21-15(22)16(3)11-17(16,18)19/h6-9H,4-5,10-11H2,1-3H3,(H,21,22)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNOKVSIHTJJW-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Cl)Cl)C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Cl)Cl)C)/CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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